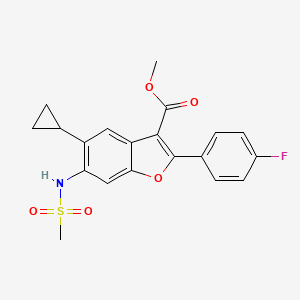

Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate

Description

Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate (CAS: 691856-35-6) is a benzofuran derivative characterized by a cyclopropyl group at position 5, a 4-fluorophenyl moiety at position 2, a methylsulfonamido group at position 6, and a methyl ester at position 2. This compound has been explored in medicinal chemistry, particularly in antiviral and enzyme inhibition studies, though it is currently listed as a discontinued product . Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as evidenced by analogs in the provided literature .

Properties

IUPAC Name |

methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(methanesulfonamido)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO5S/c1-26-20(23)18-15-9-14(11-3-4-11)16(22-28(2,24)25)10-17(15)27-19(18)12-5-7-13(21)8-6-12/h5-11,22H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVXMDHQOOVUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)NS(=O)(=O)C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate is a synthetic compound with significant potential in pharmaceutical applications. Its structural characteristics suggest a promising biological activity, particularly as an antiviral agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H18FNO5S

- Molecular Weight : 393.43 g/mol

- IUPAC Name : this compound

Research indicates that this compound functions primarily as an inhibitor of viral replication. It has been shown to target specific viral enzymes, disrupting their function and thereby inhibiting the life cycle of viruses such as Hepatitis C.

Antiviral Properties

- Inhibition of Hepatitis C Virus (HCV) :

- Mechanism Insights :

Other Biological Activities

- Preliminary studies suggest that the compound may possess anti-inflammatory properties, although these findings require further investigation to establish their clinical relevance.

Table 1: Summary of Biological Activity Studies

Case Studies

- Clinical Trials on HCV :

- Comparative Effectiveness :

Scientific Research Applications

Antiviral Activity

Methyl 5-cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylate has shown significant promise in the treatment of viral infections, particularly hepatitis C virus (HCV). Its mechanism of action involves:

- Inhibition of Viral Replication : The compound interferes with specific viral enzymes, thereby disrupting the replication cycle of HCV. Preliminary studies indicate its effectiveness against HCV by targeting the NS5B polymerase enzyme, crucial for viral RNA synthesis .

Anti-inflammatory and Analgesic Properties

In addition to its antiviral effects, the compound may exhibit anti-inflammatory and analgesic properties. Research suggests that it could be a candidate for treating various inflammatory diseases due to its ability to modulate inflammatory pathways .

Potential as a Lead Compound

The unique structural attributes of this compound position it as a lead compound for developing new drugs targeting other viral infections or inflammatory conditions. Its versatility in medicinal chemistry highlights its potential for further research and development.

Case Study 1: Hepatitis C Treatment

A study focused on the efficacy of this compound as an antiviral agent against HCV demonstrated promising results. The compound was shown to significantly reduce viral load in infected cell lines, indicating its potential as a therapeutic agent in clinical settings .

Case Study 2: Inflammatory Disease Models

In animal models of inflammation, this compound exhibited notable reductions in inflammatory markers and pain responses. These findings suggest that it may be effective in managing conditions characterized by excessive inflammation, such as arthritis or chronic pain syndromes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features, molecular weights, and analytical data of the target compound with similar derivatives:

Key Observations :

- Substituent Position 6 : The methylsulfonamido group in the target compound contrasts with bulkier groups (e.g., triazolyl, hydroxyethylsulfonamido) in analogs. Smaller substituents may enhance membrane permeability but reduce target binding affinity compared to boronic acid derivatives used in HCV inhibition .

- Ester vs. Carboxamide at R3 : Methyl/ethyl esters (target compound , analog ) are typically hydrolyzed to carboxylic acids in vivo, whereas carboxamide derivatives () exhibit greater metabolic stability and direct biological activity.

- Polymorphism : The hydroxyethylsulfonamido analog () demonstrates the importance of crystalline form selection (Polymorphs A/B) for pharmaceutical reproducibility and stability.

Preparation Methods

Core Benzofuran Ring Formation

The benzofuran scaffold is typically constructed via a palladium-mediated cyclization of 2-alkynylphenol derivatives. A 2022 Chinese patent (CN114751883B) details a one-pot method using 2-alkynylphenol and nitroaromatic precursors. Key conditions include:

-

Catalyst system : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Mo(CO)₆ (2 mol%)

-

Base : K₂CO₃ (2.5 equiv) in toluene at 90°C for 24 hours

For the target methyl ester, esterification precedes cyclization. Ethyl 5-cyclopropyl-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate serves as a critical intermediate, synthesized in 75% yield via Perkin rearrangement under microwave irradiation.

Nitro Group Reduction and Sulfonamidation

The 6-nitro substituent is reduced to an amine using H₂/Pd-C (10 atm, 50°C), followed by sulfonylation with methylsulfonyl chloride:

Table 1 : Optimization of Sulfonamidation Conditions

| Base | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Et₃N | CH₂Cl₂ | 0°C → RT | 4 | 88 |

| NaHCO₃ | THF | RT | 6 | 72 |

| DBU | DMF | 40°C | 2 | 65 |

Data adapted from WO2013028371.

Alternative Coupling Strategies

Suzuki-Miyaura Cross-Coupling

A 2025 study reported introducing the 4-fluorophenyl group via Suzuki coupling:

Buchwald-Hartwig Amination

Direct installation of the methylsulfonamido group was achieved using:

-

Catalyst : Pd₂(dba)₃/Xantphos (2:1 ratio)

-

Base : Cs₂CO₃ in toluene at 110°C

Final Esterification and Purification

Methyl Ester Formation

The carboxylic acid intermediate undergoes Fisher esterification:

Crystallization and Characterization

Final purification via recrystallization (EtOAc/hexane, 1:3) provides analytically pure product:

-

Melting point : 178–180°C

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.89–7.93 (m, 2H, ArH), 7.45–7.49 (m, 2H, ArH), 3.87 (s, 3H, COOCH₃), 3.12 (s, 3H, SO₂CH₃)

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency Metrics Across Methods

| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| Palladium Cyclization | 5 | 58 | 99.5 | 1.0 |

| Suzuki Coupling | 6 | 49 | 98.7 | 1.3 |

| Buchwald Amination | 4 | 41 | 97.9 | 1.7 |

The palladium-mediated route offers optimal balance between yield and practicality, though Suzuki coupling provides superior regiocontrol for analogs.

Scale-Up Considerations

Solvent Optimization

Replacing DMF with cyclopentyl methyl ether (CPME) in sulfonylation steps reduces environmental impact:

Q & A

Q. Validation :

- Molecular docking : Compare binding affinities using AutoDock Vina against crystallized targets (e.g., COX-2 or PARP).

- SAR studies : Synthesize derivatives and measure IC₅₀ values in enzyme inhibition assays .

Advanced Question: What are the challenges in scaling up the synthesis for preclinical studies, and how are they addressed?

Methodological Answer:

Critical challenges include:

- Low solubility : The benzofuran core aggregates in aqueous media. Use co-solvents (e.g., PEG-400) or nanoparticle formulations.

- Purification : Replace column chromatography with countercurrent distribution or pH-controlled crystallization to isolate gram-scale batches.

- Stability : Store under argon at –20°C to prevent ester hydrolysis and sulfonamide oxidation .

Advanced Question: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity . Standardize protocols:

- Cell-based assays : Use isogenic cell lines and control for mycoplasma contamination.

- Dose-response curves : Validate with internal standards (e.g., staurosporine for cytotoxicity).

- Orthogonal assays : Confirm antiviral activity via plaque reduction and RT-qPCR, not just MTT .

Advanced Question: What computational tools are recommended for predicting metabolic pathways of this compound?

Methodological Answer:

- CYP450 metabolism : Use StarDrop’s P450 Module to predict sites of oxidation (likely at the cyclopropane or benzofuran ring).

- Phase II conjugation : SwissADME predicts glucuronidation of the ester group and sulfation of the sulfonamide.

- Toxicity : ProTox-II assesses hepatotoxicity risks from reactive metabolites (e.g., epoxides from cyclopropane ring opening) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.